8-Hydroxy Moxifloxacin Hydrochloride Salt
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Overview
Description
8-Hydroxy Moxifloxacin Hydrochloride Salt is a derivative of Moxifloxacin, a synthetic fluoroquinolone antibiotic. This compound is known for its potent antibacterial properties and is used in various pharmaceutical applications. The addition of the hydroxy group at the 8th position enhances its biological activity and solubility, making it a valuable compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy Moxifloxacin Hydrochloride Salt involves several steps, starting from the basic structure of Moxifloxacin. The key steps include:
Cyclization: Formation of the quinoline core structure.
Fluorination: Introduction of the fluorine atom at the 6th position.
Hydroxylation: Addition of the hydroxy group at the 8th position.
Hydrochloride Formation: Conversion to the hydrochloride salt form for enhanced stability and solubility.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Sequential addition of reagents under controlled temperatures and pressures.
Purification: Use of crystallization and filtration techniques to isolate the final product.
Quality Control: Rigorous testing to ensure compliance with pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy Moxifloxacin Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: Conversion to oxo derivatives.
Reduction: Formation of reduced analogs.
Substitution: Replacement of functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Major Products:
Oxo Derivatives: Formed through oxidation.
Reduced Analogs: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
8-Hydroxy Moxifloxacin Hydrochloride Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on bacterial DNA replication and repair.
Medicine: Investigated for its potential in treating bacterial infections, especially those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
The antibacterial action of 8-Hydroxy Moxifloxacin Hydrochloride Salt is primarily due to its inhibition of bacterial enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The hydroxy group at the 8th position enhances its binding affinity to the target enzymes, making it more effective .
Comparison with Similar Compounds
Moxifloxacin: The parent compound, widely used as an antibiotic.
Levofloxacin: Another fluoroquinolone with similar antibacterial properties.
Ciprofloxacin: A well-known fluoroquinolone used to treat various infections.
Uniqueness: 8-Hydroxy Moxifloxacin Hydrochloride Salt stands out due to its enhanced solubility and biological activity. The hydroxy group at the 8th position not only improves its pharmacokinetic properties but also increases its efficacy against resistant bacterial strains .
Properties
Molecular Formula |
C20H23ClFN3O4 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-hydroxy-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H22FN3O4.ClH/c21-14-6-12-16(24(11-3-4-11)8-13(18(12)25)20(27)28)19(26)17(14)23-7-10-2-1-5-22-15(10)9-23;/h6,8,10-11,15,22,26H,1-5,7,9H2,(H,27,28);1H/t10-,15+;/m0./s1 |
InChI Key |
KSTSABWVSGZKEW-OEQYQXMYSA-N |
Isomeric SMILES |
C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl |
Canonical SMILES |
C1CC2CN(CC2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl |
Origin of Product |
United States |
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